

A Technical Guide to the Physical and Chemical Properties of 4,6-Dibromopicolinonitrile

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Compound of Interest

Compound Name: 4,6-Dibromopicolinonitrile

Cat. No.: B6590811

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Abstract

4,6-Dibromopicolinonitrile is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique electronic structure, characterized by an electron-deficient pyridine ring substituted with two bromine atoms and a nitrile group, imparts specific reactivity that is highly valuable for researchers in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **4,6-Dibromopicolinonitrile**, offering practical insights into its handling, analysis, and synthetic utility. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Compound Identification and Molecular Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. **4,6-Dibromopicolinonitrile** is systematically named 4,6-Dibromo-2-pyridinecarbonitrile.^[1] The structure consists of a pyridine ring with bromine atoms at the 4 and 6 positions and a nitrile functional group at the 2 position. This arrangement is critical to its chemical behavior.

Identifier	Data	Source(s)
IUPAC Name	4,6-dibromopyridine-2-carbonitrile	N/A
Synonym(s)	4,6-Dibromo-2-pyridinecarbonitrile	[1]
CAS Number	1206247-80-4	[1][2]
MDL Number	MFCD14582070	[2]
Molecular Formula	C ₆ H ₂ Br ₂ N ₂	[1]
Molecular Weight	261.90 g/mol	[1][2]
SMILES	<chem>N#CC1=NC(Br)=CC(Br)=C1</chem>	[1]

Physical and Computational Properties

The physical state and solubility parameters dictate the experimental conditions for reactions and purification. While some properties are empirically determined, computational predictions provide valuable estimates for handling and experimental design.

Table of Physical Properties

Property	Value	Notes
Appearance	Solid (form may vary)	Assumed based on typical small organic molecules.
Purity	≥95%	As supplied by commercial vendors.[1]
Boiling Point	300.8 ± 37.0 °C	Predicted value.[2]
Density	2.19 ± 0.1 g/cm ³	Predicted value.[2]

Table of Computational Properties

Computational descriptors help predict a molecule's behavior in biological and chemical systems, such as membrane permeability and solvent partitioning.

Descriptor	Value	Implication
Topological Polar Surface Area (TPSA)	36.68 Å ²	Suggests moderate cell permeability.[1]
LogP (Octanol/Water Partition Coeff.)	2.478	Indicates moderate lipophilicity. [1]
Hydrogen Bond Acceptors	2	The two nitrogen atoms can accept H-bonds.[1]
Hydrogen Bond Donors	0	No hydrogen atoms are attached to electronegative atoms.[1]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for **4,6-Dibromopicolinonitrile**, which are essential for its identification and quality control.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple and diagnostic. Due to the molecule's substitution pattern, there are only two protons on the aromatic ring. These protons are in different chemical environments and should appear as two distinct signals, likely singlets or narrowly split doublets (due to small 4-bond coupling, J_{HH}), in the downfield aromatic region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitrile group and bromine atoms will deshield these protons, shifting them to a higher chemical shift.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the molecule. Key diagnostic signals include:
 - A signal for the nitrile carbon ($-C\equiv N$) around δ 115-120 ppm.
 - Two signals for the carbons directly attached to the bromine atoms (C-Br), which will be shifted relative to unsubstituted pyridine carbons.
 - Three additional signals for the remaining carbons of the pyridine ring.

- Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the nitrile functional group. The spectrum should exhibit:
 - A sharp, strong absorption band in the range of 2240-2280 cm^{-1} characteristic of a $\text{C}\equiv\text{N}$ (nitrile) stretch.[3]
 - Several bands in the 1400-1600 cm^{-1} region corresponding to the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the pyridine ring.
 - Absorptions in the fingerprint region ($< 1000 \text{ cm}^{-1}$) corresponding to $\text{C}-\text{Br}$ stretching and ring bending modes.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine.
 - The molecular ion (M^+) peak will appear as a cluster of peaks due to the two naturally occurring isotopes of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).
 - The resulting pattern for a molecule with two bromine atoms will show three main peaks: M , $\text{M}+2$, and $\text{M}+4$, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

Chemical Reactivity and Synthetic Potential

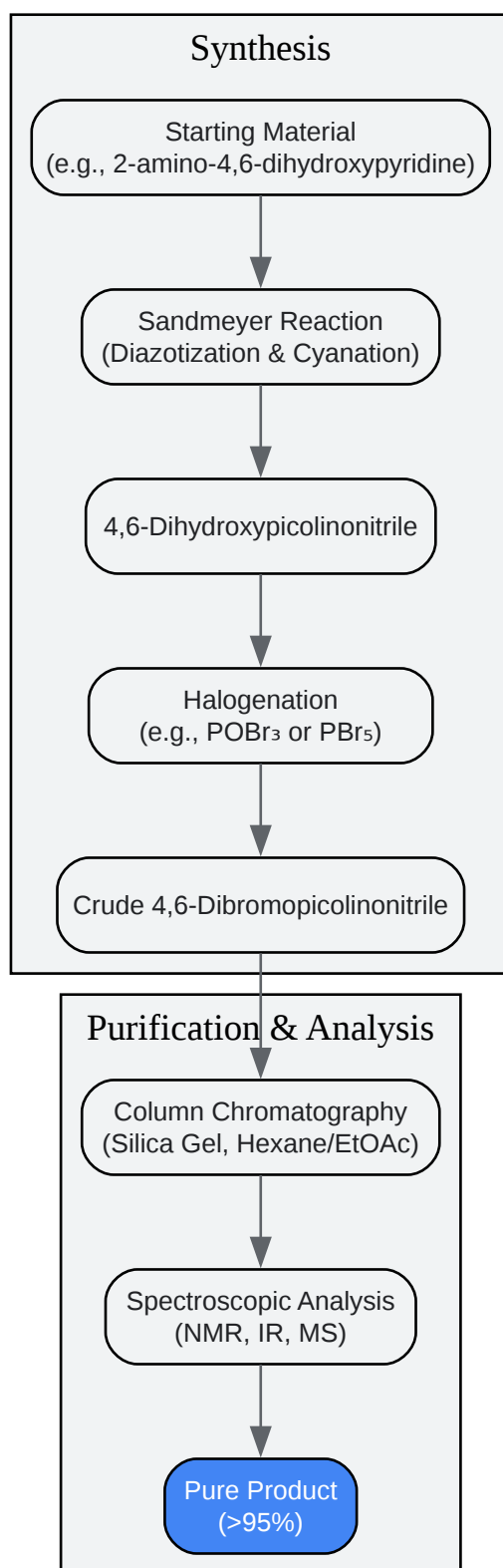
The reactivity of **4,6-Dibromopicolinonitrile** is governed by the electron-deficient nature of the pyridine ring, a result of the electronegative ring nitrogen and the attached electron-withdrawing groups.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): The bromine atoms at the 4 and 6 positions are activated towards nucleophilic displacement. This is the most significant aspect of the molecule's chemistry, allowing for the sequential and selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols). This property makes it an exceptionally valuable intermediate for building molecular diversity in drug discovery and agrochemical development programs.[2]
- Stability: The compound is chemically stable under standard ambient conditions.[4] However, it is incompatible with strong oxidizing agents.

- **Modification of the Nitrile Group:** The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a common strategy for producing such halogenated picolinonitriles involves the construction and subsequent halogenation of the pyridine core. The following diagram illustrates a conceptual workflow for the synthesis and purification of **4,6-Dibromopicolinonitrile**.



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Caption: Conceptual workflow for the synthesis and purification of **4,6-Dibromopicolinonitrile**.

Step-by-Step Protocol (Illustrative)

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the starting material (e.g., 4,6-dihydroxypicolinonitrile) is suspended in an excess of a brominating agent like phosphorus oxybromide (POBr_3).
- **Reaction Execution:** The mixture is heated to reflux (typically $>100\text{ }^\circ\text{C}$) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
- **Workup:** After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess brominating agent. This step should be performed in a well-ventilated fume hood.
- **Extraction:** The aqueous mixture is neutralized with a base (e.g., solid NaHCO_3 or aqueous NaOH) and extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.
- **Verification:** The structure and purity of the final product are confirmed using the spectroscopic methods detailed in Section 3.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general precautions for halogenated aromatic compounds apply.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.^[5]
- **Handling Precautions:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.^[5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.^[5]

- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
 - Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[5]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, provide respiratory support. [5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, storage at 2-8°C under an inert gas atmosphere is recommended.[2]

Conclusion

4,6-Dibromopicolinonitrile is a highly functionalized building block with well-defined physical and chemical properties. Its key attributes—specifically the activated bromine atoms ripe for nucleophilic substitution and the synthetically versatile nitrile group—make it a powerful tool for constructing novel molecular architectures. The distinct spectroscopic signatures provide a reliable means of identification and quality control. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can effectively leverage this compound to advance projects in drug discovery, agrochemical synthesis, and materials science.

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